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Introduction
Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under

development for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] It is

a multimodal dopamine-serotonin system stabilizer with a unique receptor binding profile,

acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-

HT2A receptors.[3][4][5] Additionally, it exhibits antagonist activity at serotonin 5-HT2B and 5-

HT7 receptors. This distinct mechanism of action is designed to address both the positive and

negative symptoms of schizophrenia while potentially offering a superior safety and tolerability

profile compared to existing antipsychotics. This technical guide provides an in-depth summary

of the available data from early-phase clinical trials of Brilaroxazine, with a focus on

quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: A Multi-Target Approach
Brilaroxazine's therapeutic potential stems from its nuanced modulation of key

neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its partial

agonism at D2 receptors is thought to stabilize dopamine signaling, reducing hyperactivity in

the mesolimbic pathway (associated with positive symptoms) and enhancing signaling in the

mesocortical pathway (potentially improving negative and cognitive symptoms). The

compound's activity at multiple serotonin receptors, including partial agonism at 5-HT1A and

antagonism at 5-HT2A, 5-HT2B, and 5-HT7, is believed to contribute to its antipsychotic
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efficacy and may also play a role in its favorable side-effect profile, particularly concerning

metabolic and cardiovascular health.
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Brilaroxazine's Receptor Binding Profile.

Early-Phase Clinical Trial Program: An Overview
The clinical development of Brilaroxazine has progressed through Phase I, Phase II, and a

pivotal Phase III trial, with an ongoing open-label extension study. These trials were designed

to systematically evaluate the pharmacokinetics, safety, and efficacy of Brilaroxazine in both

healthy volunteers and patients with schizophrenia.
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Brilaroxazine Clinical Trial Progression.

Pharmacokinetic Profile: Phase I Studies
Two Phase I studies characterized the pharmacokinetic profile of Brilaroxazine. The first study

assessed single ascending doses in healthy volunteers, while the second evaluated multiple

ascending doses over 10 days in patients with stable schizophrenia.

Experimental Protocol: Phase I Pharmacokinetic Studies

Study Design: The single-dose study was a dose-escalation design in healthy volunteers,

evaluating 10 mg and 15 mg doses under fasting conditions, and a 15 mg dose under fed

and fasting conditions in a crossover design. The multiple-dose study was conducted in

patients with stable schizophrenia, assessing doses of 10, 20, 50, and 100 mg administered

with food for 10 days.

Key Pharmacokinetic Parameters Measured: Maximum plasma concentration (Cmax), area

under the plasma concentration-time curve (AUC), and half-life (t1/2) were determined.

Quantitative Data: Phase I Pharmacokinetic Parameters
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Parameter
Single Dose (Healthy
Volunteers)

Multiple Dose (Stable
Schizophrenia)

Cmax
Dose-dependent, achieved at

4-6 hours post-dose
Linear dose proportionality

AUC Linear dose proportionality Linear dose proportionality

Half-life (t1/2) 40 - 71 hours

Not explicitly stated, but

steady-state was approached

after 120 hours of daily dosing

Food Effect
Slight increase in the extent of

drug absorption
Dosed with food

Efficacy in Acute Schizophrenia: Phase II and III
Trials
The efficacy of Brilaroxazine in treating acute exacerbations of schizophrenia was evaluated

in the Phase II REFRESH trial and the pivotal Phase III RECOVER trial. Both were

randomized, double-blind, placebo-controlled, multicenter studies.

Experimental Protocol: Phase II (REFRESH) and Phase III (RECOVER) Efficacy Trials

Study Design:

Phase II (REFRESH): A 28-day study in 234 patients with acute schizophrenia or

schizoaffective disorder. Patients were randomized to receive fixed doses of

Brilaroxazine (15 mg, 30 mg, or 50 mg), aripiprazole (15 mg as an active control), or

placebo once daily.

Phase III (RECOVER): A 28-day study in 411 patients with an acute exacerbation of

schizophrenia. Patients were randomized to receive fixed doses of Brilaroxazine (15 mg

or 50 mg) or placebo once daily. An open-label extension of this study is ongoing to

assess long-term safety and efficacy.

Inclusion Criteria (General):
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Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia.

Experiencing an acute episode of psychosis.

Exclusion Criteria (General):

History of treatment-resistant schizophrenia.

Primary diagnosis other than schizophrenia.

Moderate-to-severe substance use disorder within the past 6 months.

Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome

Scale (PANSS) total score at Day 28.

Secondary Efficacy Endpoints: Included changes in PANSS subscales (positive, negative,

and general psychopathology), Clinical Global Impression - Severity (CGI-S) score, and

measures of social and personal functioning.

Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to

analyze the primary efficacy endpoint.

Quantitative Data: Efficacy Results (Change from Baseline in PANSS Total Score at Day 28)

Trial Treatment Group
Mean Change from
Baseline (LSM)

Placebo-Adjusted
Difference (p-value)

Phase II (REFRESH) Brilaroxazine 15 mg -20.23 -8.82 (p=0.021)

Brilaroxazine 30 mg -15.42 -4.01 (p=0.273)

Brilaroxazine 50 mg -19.21 -7.80 (p=0.016)

Placebo -11.41 -

Phase III (RECOVER) Brilaroxazine 50 mg -23.9 -10.1 (p<0.001)

Placebo -13.8 -

Quantitative Data: Long-Term Efficacy (RECOVER Open-Label Extension, 52 Weeks)
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Dose
Mean Change from Baseline in PANSS
Total Score

15 mg -15.2

30 mg -18.6

50 mg -20.8

Safety and Tolerability Profile
Across the early-phase clinical trial program, Brilaroxazine has demonstrated a favorable

safety and tolerability profile.

Experimental Protocol: Safety Assessments

Parameters Monitored: Treatment-emergent adverse events (TEAEs), vital signs, weight,

electrocardiograms (ECGs), and laboratory parameters (including fasting glucose, lipids, and

prolactin).

Assessment Schedule: Safety parameters were monitored at baseline and at regular

intervals throughout the trials.

Quantitative Data: Key Safety Findings

Metabolic Effects: No clinically significant changes in body weight, blood glucose, or lipid

levels were observed compared to placebo. In the long-term open-label extension, a mild

average weight gain of 1.52 kg was reported over one year.

Cardiovascular Effects: No clinically significant cardiovascular side effects or ECG

abnormalities have been reported.

Endocrine Effects: No significant changes in prolactin or thyroid hormone levels were

observed compared to placebo.

Common Treatment-Emergent Adverse Events: The most frequently reported TEAEs in

Phase I studies were somnolence and akathisia. In the long-term open-label extension of the
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RECOVER trial, the most common treatment-related adverse events (≥1%) were weight

increase (3.2%), insomnia (1.8%), and somnolence (1.6%).

Discontinuation Rates: In the Phase III RECOVER trial, discontinuation rates for

Brilaroxazine were lower than for placebo. In the one-year open-label extension, the

discontinuation rate was 35%, primarily due to withdrawal of consent and loss to follow-up,

with only 1.6% discontinuing due to treatment-related adverse events.

Conclusion
The early-phase clinical trial results for Brilaroxazine are promising, suggesting that it is an

efficacious and well-tolerated treatment for schizophrenia. The compound has demonstrated

statistically significant and clinically meaningful improvements in the symptoms of acute

schizophrenia, as measured by the PANSS total score, in both Phase II and Phase III trials.

Furthermore, its favorable safety profile, particularly the lack of significant metabolic and

cardiovascular side effects, distinguishes it from many currently available antipsychotics and

may lead to improved patient adherence. The ongoing long-term open-label extension study

will provide further valuable data on the sustained efficacy and safety of Brilaroxazine. These

encouraging results support the continued development of Brilaroxazine as a potential new

treatment option for individuals with schizophrenia.
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To cite this document: BenchChem. [Brilaroxazine Early-Phase Clinical Trial Results: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606366#early-phase-clinical-trial-results-for-
brilaroxazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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